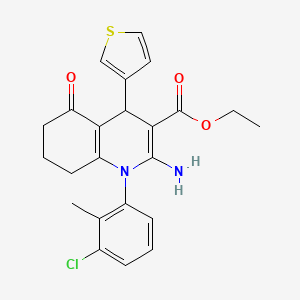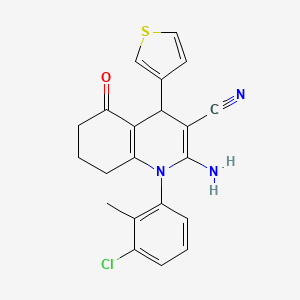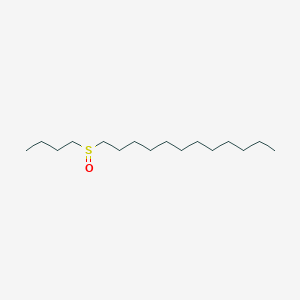
Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thienyl Group: The thienyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienyl boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Amination and Esterification: The amino group and ethyl ester functionalities can be introduced through nucleophilic substitution reactions and esterification processes, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinoline rings, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
The quinoline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the thienyl and chloro substituents, which may enhance its biological efficacy.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets involved in diseases such as cancer or infectious diseases.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the quinoline and thienyl rings.
作用機序
The mechanism by which Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the amino group and the quinoline core suggests it could form hydrogen bonds or π-π interactions with its molecular targets.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-3-carboxylate derivatives: Known for their antimicrobial and anticancer activities.
Thiophene derivatives: Often explored for their electronic properties in material science.
Uniqueness
Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the combination of the quinoline core with the thienyl and chloro substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
分子式 |
C23H23ClN2O3S |
|---|---|
分子量 |
443.0 g/mol |
IUPAC名 |
ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23ClN2O3S/c1-3-29-23(28)21-19(14-10-11-30-12-14)20-17(8-5-9-18(20)27)26(22(21)25)16-7-4-6-15(24)13(16)2/h4,6-7,10-12,19H,3,5,8-9,25H2,1-2H3 |
InChIキー |
HAAUAOQFPSNHAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CSC=C3)C(=O)CCC2)C4=C(C(=CC=C4)Cl)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11540833.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-aminophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540834.png)
![1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540836.png)


![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B11540855.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540857.png)
![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)

![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)
